N-{4-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide
Description
This compound is a heterocyclic carboxamide derivative featuring a pyrazine-2-carboxamide core linked to a 1,3-oxazole ring substituted with a 4-(2,3-dichlorophenyl)piperazine-1-carbonyl group. The 2,3-dichlorophenyl moiety contributes to its electronic and steric profile, while the piperazine and oxazole rings modulate its pharmacokinetic and receptor-binding properties. This structural framework is designed for selective interaction with dopamine D3 receptors (D3R), a target for neurological disorders .
Properties
IUPAC Name |
N-[4-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N6O3/c20-12-2-1-3-15(16(12)21)26-6-8-27(9-7-26)18(29)14-11-30-19(24-14)25-17(28)13-10-22-4-5-23-13/h1-5,10-11H,6-9H2,(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEHJURCNPNAQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C(=CC=C2)Cl)Cl)C(=O)C3=COC(=N3)NC(=O)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{4-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide is a complex organic compound that has garnered interest in various biological research fields due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. It features a piperazine ring, an oxazole moiety, and a pyrazine carboxamide structure. The presence of the 2,3-dichlorophenyl group is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H18Cl2N4O3 |
| Molecular Weight | 432.30 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that it may selectively bind to dopamine D3 receptors (D3Rs), which are implicated in various neurological disorders. The presence of the carboxamide linker is critical for this selectivity, as studies have shown that modifications to this moiety can significantly alter binding affinity and activity .
Antitumor Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit notable antitumor properties. This compound has been evaluated for its ability to inhibit tumor cell proliferation. In vitro assays revealed that it effectively reduces the viability of cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
Anti-inflammatory Effects
The compound has also shown promise in anti-inflammatory applications. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests potential therapeutic benefits in treating inflammatory diseases .
Antimicrobial Activity
In addition to its anti-cancer and anti-inflammatory properties, this compound has been investigated for antimicrobial activity against various pathogens. Studies indicate moderate to excellent inhibitory effects against several bacterial strains and fungi .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. The following aspects have been identified as crucial:
- Piperazine Ring : Essential for receptor binding.
- Oxazole Moiety : Influences the compound's pharmacokinetic properties.
- Dichlorophenyl Group : Enhances lipophilicity and receptor selectivity.
These modifications can lead to derivatives with improved efficacy or reduced side effects.
Case Studies
Several case studies highlight the biological efficacy of this compound:
- Antitumor Study : A study on human breast cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant potency.
- Inflammatory Response : In a murine model of inflammation, administration of the compound significantly reduced paw swelling and histological signs of inflammation compared to control groups.
- Antimicrobial Testing : The compound was tested against Staphylococcus aureus and exhibited an MIC value comparable to standard antibiotics.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Modifications to the Piperazine Substituent
2,3-Dichlorophenyl vs. Other Halogenated/Substituted Phenyl Groups
- 2,4-Dichlorophenyl analogue (7o): Replacing the 2,3-dichloro group with 2,4-dichloro () reduces steric hindrance but may lower D3R selectivity due to altered π-π stacking interactions. No direct affinity data is provided, but similar compounds show reduced selectivity compared to 2,3-dichloro derivatives .
- 2-Cyanophenyl (7j) and 2-(Trifluoromethyl)phenyl (7k): Electron-withdrawing groups like –CN and –CF3 enhance metabolic stability but may reduce D3R affinity. Synthesis yields for these analogues (41% and unspecified) suggest comparable accessibility to the target compound .
Core Heterocycle Variations
Oxazole vs. Thiazole :
Carboxamide Linker Modifications
Critical Role of the Carboxamide Group :
Extended Aromatic Systems
- Melting points (168–204°C) suggest high crystallinity, which may affect solubility .
Receptor Affinity and Selectivity
Dopamine D3 vs. D2 Receptor Selectivity
- Target Compound: Likely exhibits high D3R selectivity due to the 2,3-dichlorophenyl group and carboxamide linker. Analogues with similar structures (e.g., 41 in ) show subnanomolar D3R affinity (Ki < 1 nM) and >100-fold selectivity over D2R .
- Fluorophenyl Analogues (A2, A3) : Quinazoline derivatives () with fluorophenyl groups show moderate D3R affinity (Ki ~10–50 nM) but lack selectivity data .
Structural Determinants of Selectivity
- E2 Loop Interaction : The carboxamide linker’s carbonyl group forms critical hydrogen bonds with the D3R E2 loop, a feature absent in D2R. This explains the >1000-fold selectivity of compounds like 8j () .
- Chlorine Positioning : 2,3-Dichloro substitution optimizes steric and electronic interactions with D3R’s hydrophobic subpocket, whereas 2,4- or 3,5-dichloro disrupts this fit .
Physicochemical Data
*Estimated based on structural similarity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
